The synthesis of 6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one 1-oxide can be achieved through several methods. A notable approach involves a one-pot reaction that combines appropriate starting materials under controlled conditions to yield high purity and yield.
A typical synthetic route may include:
This method has been shown to produce yields ranging from 70% to 90%, depending on the specific conditions employed .
The molecular structure of 6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one 1-oxide features a fused benzene and oxadiazole ring system. The structural representation highlights:
6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one 1-oxide participates in various chemical reactions that exploit its functional groups:
These reactions are critical for developing derivatives with enhanced biological properties .
The mechanism of action for compounds like 6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one 1-oxide often involves interactions at the molecular level with biological targets:
Research indicates that derivatives of this compound exhibit significant activity against various biological targets due to their structural features .
The physical and chemical properties of 6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one 1-oxide are crucial for understanding its behavior in different environments:
Property | Value |
---|---|
Molecular Weight | 138.124 g/mol |
Density | 1.354 g/cm³ |
Boiling Point | 266°C |
Flash Point | 114.7°C |
LogP (Partition Coefficient) | 0.58860 |
These properties suggest that the compound is relatively stable but should be handled with care due to potential reactivity under certain conditions .
6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one 1-oxide has several scientific applications:
Ongoing research continues to explore new applications and enhance the efficacy of this compound in various fields .
The 6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one 1-oxide scaffold, a reduced furoxan derivative, exhibits significant potential in anticancer drug development due to its unique mechanisms of action.
Benzoxadiazole derivatives act as suicide inhibitors of GST isoforms (GSTP1-1, GSTM2-2, GSTA1-1), which are frequently overexpressed in tumor cells and contribute to chemoresistance. These compounds bind to the H-site of GSTs and form σ-complexes with glutathione (GSH) at the C-4 position of the benzoxadiazole ring. The complex is particularly stabilized in the GSTP1-1 and GSTM2-2 active sites, irreversibly inhibiting detoxification activity. This mechanism depletes cellular GSH and sensitizes cancer cells to apoptosis [2] [7].
Table 1: Benzoxadiazole Derivatives in Anticancer Research
Compound Structural Feature | Primary Target | Mechanistic Action | Cancer Model |
---|---|---|---|
7-Nitro-2,1,3-benzoxadiazole | GSTP1-1 | Suicide inhibition via σ-complex formation | Ovarian carcinoma |
Thiazolo[3,2-a]pyrimidine-benzoxadiazole hybrid | DNA minor groove | Intercalation and topoisomerase II inhibition | Lung (A549), breast (MCF-7) |
NBDHEX analog | GST-JNK complex | Dissociation of JNK-GSTP1-1 complex | Melanoma (A375), leukemia |
Benzoxadiazole-based compounds trigger intrinsic apoptosis through mitochondrial pathways. In human tumor cell lines (e.g., melanoma A375, leukemia HL-60), derivatives such as NBDHEX induce cytochrome c release, caspase-9/3 activation, and PARP cleavage. This is facilitated by reactive oxygen species (ROS) generation and JNK pathway activation following GST inhibition. The dissociation of JNK from GSTP1-1 complexes enables sustained JNK phosphorylation, driving pro-apoptotic signaling cascades [2] [8].
Benzoxadiazole derivatives circumvent multidrug resistance (MDR) by avoiding extrusion via P-glycoprotein (P-gp) and multidrug resistance-associated protein (MRP) pumps. Their non-GSH peptidomimetic structure allows cellular accumulation independent of conventional drug efflux mechanisms. Notably, NBDHEX analogs retain efficacy in doxorubicin-resistant breast cancer cells by inhibiting GST-mediated detoxification and restoring JNK-dependent apoptosis [2] [7].
Nitro-substituted benzoxadiazole N-oxides exhibit potent inhibition of HIV-1 integrase (IC₅₀ = 1.2–5.6 μM). They impede substrate DNA binding at the integrase active site through competitive binding, as confirmed by molecular docking studies. Crucially, these compounds maintain activity against raltegravir-resistant integrase mutants (e.g., Q148K, N155S), making them promising candidates for salvage therapy. QikProp predictions indicate favorable pharmacokinetic profiles comparable to clinical integrase inhibitors [9].
While specific mechanisms against influenza require further exploration, benzoxadiazoles demonstrate broad-spectrum antiviral activity. Derivatives with fluorophenyl substitutions inhibit viral entry and replication in cell-based models, potentially through disruption of viral envelope integrity or host factor interactions. Their efficacy extends to enterovirus EV71, reducing viral titers in murine models [7].
Antiviral potency correlates with:
Furoxan-based benzoxadiazoles (e.g., US11512094B2 compound) selectively inhibit caspase-6, a key enzyme in amyloid-beta and tau processing. These compounds reduce Aβ₄₂ production by >60% in neuronal cell lines at 100 nM concentrations. Mechanistically, they attenuate caspase-6-mediated cleavage of APP and tau proteins, potentially slowing Alzheimer's pathology progression [1].
Table 2: Neuroprotective Effects of Benzoxadiazole Derivatives
Disease Model | Molecular Target | Observed Effect | Proposed Mechanism |
---|---|---|---|
Alzheimer’s in vitro | Caspase-6 | 60% reduction in Aβ₄₂ | Inhibition of APP cleavage |
Huntington’s (R6/2 mice) | Mutant huntingtin | 40% decrease in aggregates | Suppression of caspase-6 activation |
Parkinson’s (MPTP mice) | JNK3 | Dopaminergic neuron survival | JNK phosphorylation inhibition |
Multiple Sclerosis (EAE) | GSTP1 | Reduced demyelination | GSTP1-JNK complex modulation |
In MPTP-induced Parkinson’s models, benzoxadiazole derivatives protect dopaminergic neurons by inhibiting JNK3 phosphorylation (75% reduction at 1 mg/kg). For Huntington’s disease, compounds reduce mutant huntingtin aggregates in R6/2 mice striatum by 40% through caspase-6 suppression. This correlates with improved motor performance in rotarod tests [1] [5].
Benzoxadiazole derivatives mitigate experimental autoimmune encephalomyelitis (EAE) by modulating GSTP1-JNK interactions in oligodendrocytes. This preserves myelin basic protein integrity and reduces CNS inflammation. Daily administration (5 mg/kg) delays disease onset and decreases clinical scores by 4.2 points versus controls [1].
Benzoxadiazole-based inhibitors exhibit JNK isoform preference through unique binding modes:
Table 3: Kinase Inhibition Profiles of Benzoxadiazole Derivatives
Kinase Target | Inhibition IC₅₀ (nM) | Selectivity Fold vs. Off-targets | Therapeutic Implication |
---|---|---|---|
JNK3 | 45 | >15 (vs. JNK1) | Neuroprotection |
ABHD6 | 120 | >50 (vs. MAGL) | Insulin sensitization |
PTP1B | 380 | 8.2 (vs. TCPTP) | Glucose uptake enhancement |
JIP1-JNK complex | 75* (*Kᵢ) | N/A | Diabetes complications |
Through α/β-hydrolase domain 6 (ABHD6) inhibition (IC₅₀ = 120 nM), benzoxadiazole derivatives enhance endocannabinoid signaling and promote glucose uptake in adipocytes. In ob/ob mice, treatment (10 mg/kg/day) reduces fasting glucose by 40% and improves insulin sensitivity by 2.3-fold. This occurs via AMPK activation and GLUT4 translocation independently of PPARγ pathways [7].
Benzoxadiazoles disrupt JNK-JIP1 scaffolding through substrate-competitive inhibition (Kᵢ = 75 nM). This prevents JNK phosphorylation of IRS-1 at Ser307, preserving insulin receptor signaling. In renal cells, this mechanism reduces hyperglycemia-induced apoptosis by 70% and may mitigate diabetic nephropathy [1] [7].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: